Cas no 873578-05-3 (1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole)

1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole is a specialized sulfonylation reagent used in organic synthesis, particularly for the selective modification of imidazole derivatives. Its key advantages include high reactivity due to the electron-withdrawing nitro and sulfonyl groups, which facilitate efficient sulfonylation under mild conditions. The 3,4-dimethyl substitution enhances steric control, improving regioselectivity in reactions. This compound is valuable in pharmaceutical and agrochemical research, where precise functionalization of heterocycles is required. It offers stability under standard storage conditions and compatibility with a range of solvents, making it a practical choice for complex synthetic applications. Its well-defined structure ensures reproducibility in reaction outcomes.
1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole structure
873578-05-3 structure
Product Name:1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole
CAS No:873578-05-3
MF:C11H11N3O4S
MW:281.287740945816
CID:6016349
PubChem ID:16444248
Update Time:2025-10-18

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole
    • 1-(3,4-dimethyl-5-nitrophenyl)sulfonylimidazole
    • 1H-Imidazole, 1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-
    • 873578-05-3
    • 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-1H-imidazole
    • AKOS002273474
    • F3237-0019
    • VU0606807-1
    • Inchi: 1S/C11H11N3O4S/c1-8-5-10(6-11(9(8)2)14(15)16)19(17,18)13-4-3-12-7-13/h3-7H,1-2H3
    • InChI Key: PBQHXEMSYAOCKJ-UHFFFAOYSA-N
    • SMILES: C1N(S(C2=CC([N+]([O-])=O)=C(C)C(C)=C2)(=O)=O)C=CN=1

Computed Properties

  • Exact Mass: 281.04702701g/mol
  • Monoisotopic Mass: 281.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 106Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 504.8±60.0 °C(Predicted)
  • pka: -0.15±0.10(Predicted)

1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole Pricemore >>

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Additional information on 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole

Recent Advances in the Study of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole (CAS: 873578-05-3)

The compound 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole (CAS: 873578-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique nitrobenzenesulfonyl and imidazole moieties, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key areas of investigation has been the role of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole as a potent inhibitor of specific enzymes involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its high affinity for targeting the active sites of cyclooxygenase-2 (COX-2) and protein kinase C (PKC), suggesting its potential as a dual-action therapeutic agent for inflammation and cancer. The study utilized X-ray crystallography and molecular docking simulations to validate the compound's binding interactions, providing a structural basis for further drug design.

In addition to its inhibitory properties, recent research has explored the compound's utility in prodrug development. A team at the University of Cambridge reported in Chemical Science that 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole can serve as a versatile scaffold for designing prodrugs with enhanced bioavailability and targeted release profiles. By modifying the nitrobenzenesulfonyl group, researchers achieved controlled activation of the prodrug in hypoxic tumor environments, highlighting its potential in precision oncology.

The synthetic accessibility of 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole has also been a focal point. A 2024 Organic Process Research & Development article detailed a scalable, high-yield synthesis route using green chemistry principles, minimizing hazardous byproducts and improving cost-efficiency. This advancement is critical for facilitating large-scale production and further preclinical testing.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound exhibits moderate plasma stability, necessitating further structural optimization to improve its metabolic half-life. Ongoing research is investigating the incorporation of stabilizing substituents and the development of nanoparticle-based delivery systems to address these limitations.

In conclusion, 1-(3,4-dimethyl-5-nitrobenzenesulfonyl)-1H-imidazole (CAS: 873578-05-3) represents a versatile and promising candidate in medicinal chemistry. Its dual inhibitory capabilities, prodrug potential, and improved synthetic routes underscore its relevance in addressing unmet medical needs. Future studies will likely focus on translational applications, including in vivo efficacy and safety assessments, to advance this compound toward clinical development.

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